molecular formula C11H9FO3 B8370628 3-(2-fluorophenyl)-4-hydroxy-5-methyl-5H-furan-2-one

3-(2-fluorophenyl)-4-hydroxy-5-methyl-5H-furan-2-one

Cat. No. B8370628
M. Wt: 208.18 g/mol
InChI Key: HCLSKACMINLMJM-UHFFFAOYSA-N
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Patent
US06872720B2

Procedure details

To 2-fluorophenylacetic acid (25 g, 0.16 mol) and methyl lactate (17 g, 0.16 mol) in THF (600 ml) was added 1,3-dicyclohexylcarbodiimide (34 g, 0.16 mol) and 4-dimethylaminopyridine (0.99 g, 8.1 mmol) at 5° C. The mixture was allowed to warm to room temperature and stirred under nitrogen overnight. The solvent was removed in vacuo, then the residue was taken up in diethyl ether (300 ml), and the resulting slurry was filtered to remove insoluble material. The filtrate was concentrated in vacuo, and the residual oil was dissolved in potassium tert-butoxide solution (162 ml of a 1.0 M solution in tert-butanol). The mixture was stirred at reflux for 16 h and was allowed to cool to room temperature. Water (300 ml) was added, and the solution was washed with diethyl ether (2×100 ml). The aqueous solution was acidified to pH 1 with 5 N hydrochloric acid. The product formed an immiscible oil, which solidified upon standing. This was collected by filtration, washed with water and dried at 50° C., yielding 3-(2-fluorophenyl)-4-hydroxy-5-methyl-5H-furan-2-one as a pale yellow solid (23.2 g). 1H NMR (400 MHz, CDCl3) δ 1.46 (3H, d, J=6.7 Hz), 5.00 (1H, q, J=6.7 Hz), 7.22 (2H, m), 7.39 (2H, m), 12.50 (1H, br s).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[C:12](OC)(=[O:16])[CH:13]([CH3:15])O.C1(N=C=NC2CCCCC2)CCCCC1>C1COCC1.CN(C)C1C=CN=CC=1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9](=[O:11])[O:10][CH:13]([CH3:15])[C:12]=1[OH:16]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CC(=O)O
Name
Quantity
17 g
Type
reactant
Smiles
C(C(O)C)(=O)OC
Name
Quantity
34 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.99 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil was dissolved in potassium tert-butoxide solution (162 ml of a 1.0 M solution in tert-butanol)
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
Water (300 ml) was added
WASH
Type
WASH
Details
the solution was washed with diethyl ether (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The product formed an immiscible oil, which
FILTRATION
Type
FILTRATION
Details
This was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C=1C(OC(C1O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.2 g
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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